Carnostatine -

Carnostatine

Catalog Number: EVT-1534619
CAS Number:
Molecular Formula: C10H16N4O4
Molecular Weight: 256.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Carnostatine is a potent and selective carnosinase (CN1) inhibitor.
Synthesis Analysis

The synthesis of carnostatine involves several steps that require careful execution to ensure the compound's efficacy and purity. The process typically includes:

  1. Starting Materials: The synthesis begins with readily available amino acids or their derivatives.
  2. Reagents: Common reagents include coupling agents that facilitate the formation of peptide bonds.
  3. Techniques: Techniques such as liquid chromatography and mass spectrometry are employed to purify and characterize the final product.

A detailed synthesis pathway can be found in supplementary materials accompanying research publications, which outline specific reactions and conditions required for successful synthesis .

Molecular Structure Analysis

Carnostatine's molecular structure is characterized by its specific arrangement of atoms that confer its inhibitory properties. The compound's structure can be represented by the following chemical formula:

  • Molecular Formula: C₁₃H₁₈N₄O₄S

The structural analysis reveals functional groups critical for binding to the active site of human serum carnosinase, enhancing its selectivity and potency as an inhibitor. Data regarding its three-dimensional conformation can be obtained through computational modeling techniques, which provide insights into its interaction with target enzymes .

Chemical Reactions Analysis

Carnostatine participates in various chemical reactions primarily as an inhibitor of carnosinase. The key reactions include:

  1. Inhibition Mechanism: Carnostatine binds to the active site of carnosinase, preventing substrate access and subsequent hydrolysis of carnosine.
  2. Kinetics: The inhibitory kinetics have been quantified, revealing an inhibitory constant (K_i) of approximately 11 nM for human recombinant carnosinase, indicating high potency .
  3. Selectivity: Carnostatine exhibits minimal activity against a broad panel of receptors and enzymes, highlighting its selective nature .
Mechanism of Action

The mechanism by which carnostatine exerts its effects involves competitive inhibition of human serum carnosinase. Upon binding to the enzyme:

  • It stabilizes a conformation that prevents the hydrolysis of carnosine into histidine and beta-alanine.
  • This results in elevated levels of carnosine in plasma and tissues, particularly observed in renal tissues after administration .

The detailed kinetics and binding affinities have been characterized through various biochemical assays that measure enzyme activity in the presence of carnostatine .

Physical and Chemical Properties Analysis

Carnostatine possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Physical State: Typically exists as a white to off-white powder.
  • Solubility: Soluble in polar solvents such as water and methanol.
  • Stability: Exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.

Comprehensive analyses using techniques like nuclear magnetic resonance spectroscopy and infrared spectroscopy provide additional insights into its structural integrity and functional groups .

Applications

Carnostatine has several scientific applications due to its role as a selective inhibitor of human serum carnosinase:

  1. Research Tool: Used in studies investigating the physiological roles of carnosine in muscle metabolism and neuroprotection.
  2. Therapeutic Potential: Explored for potential therapeutic uses in conditions where modulation of carnosine levels may confer benefits, such as neurodegenerative diseases or muscle disorders.
  3. Pharmacological Studies: Serves as a model compound for developing other inhibitors targeting similar enzymatic pathways.

The ongoing research into carnostatine continues to unveil its potential applications across various fields within biochemistry and pharmacology .

Introduction to Carnosinase 1 (CN1) and Carnostatine

Carnosinase 1 (CN1), encoded by the CNDP1 gene, is a zinc-dependent dipeptidase primarily responsible for hydrolyzing histidine-containing dipeptides (HCDs) such as carnosine (β-alanyl-L-histidine), anserine, and homocarnosine. This enzyme plays a pivotal role in regulating the bioavailability of these endogenous peptides, which possess potent antioxidant, anti-glycation, and pH-buffering properties. CN1 is distinct from its cytosolic isoform (CN2) due to its secretion into the serum and cerebrospinal fluid, where it rapidly degrades circulating HCDs. The discovery of carnostatine (SAN9812), a potent and selective CN1 inhibitor, represents a breakthrough in therapeutic strategies aimed at preserving endogenous HCDs. By effectively blocking CN1-mediated hydrolysis, carnostatine elevates protective HCD concentrations, offering a novel approach to mitigate complications in metabolic disorders like diabetic nephropathy [1] [10].

Biochemical Role of CN1 in Histidine-Containing Dipeptide Metabolism

CN1 (EC 3.4.13.20) belongs to the M20 metalloprotease family and exhibits strict substrate specificity for Xaa-His dipeptides. Its catalytic mechanism involves a binuclear zinc center that coordinates the dipeptide’s carbonyl oxygen, facilitating nucleophilic attack by a water molecule. Key biochemical characteristics include:

  • Kinetic Parameters: CN1 hydrolyzes carnosine with a Km of 190 µM and a catalytic turnover (kcat) of 45 s−1, indicating high substrate affinity [1] [10].
  • Structural Specificity: The enzyme cleaves carnosine and homocarnosine but shows negligible activity toward non-His dipeptides. Anserine (β-alanyl-3-methyl-L-histidine) acts as a partial inhibitor due to its methylated imidazole ring, which sterically hinders hydrolysis [1] [3].
  • Tissue Distribution: CN1 is synthesized in the liver and secreted into the bloodstream, where it regulates systemic HCD levels. Low CN1 activity in the brain allows homocarnosine accumulation, functioning as a GABAergic neuromodulator [1].

Table 1: Biochemical Characteristics of Human Carnosinase 1 (CN1)

PropertyValueFunctional Implication
Substrate SpecificityCarnosine > Homocarnosine >> AnserineAnserine inhibits carnosine degradation [3]
Km (Carnosine)190 µMHigh substrate affinity [10]
pH Optimum8.0–9.0Alkaline-dependent activity [1]
Zinc DependenceYes (2 ions per enzyme)Essential for catalytic activity [1]

Pathophysiological Implications of CN1 Overactivity in Diabetic Nephropathy

Hyperactive CN1 in diabetes accelerates the degradation of renoprotective HCDs, contributing to renal damage through multiple mechanisms:

Genetic Susceptibility

The CNDP1 gene harbors a polymorphic trinucleotide (CTG) repeat in exon 2, encoding a leucine repeat in CN1’s signal peptide. Individuals homozygous for the short allele (CTG)5 ("CNDP1 Mannheim") exhibit:

  • 60–70% reduction in serum CN1 activity [2] [10].
  • 2.56-fold lower risk of diabetic nephropathy (DN) compared to long-allele carriers (95% CI: 1.36–4.84) [2].This allele is associated with elevated circulating carnosine, underscoring CN1’s role as a genetic modifier of DN risk [2] [4].

Carbonyl and Oxidative Stress

In diabetic states, CN1 undergoes post-translational modifications that enhance its activity:

  • Carbonylation: Methylglyoxal (a reactive carbonyl species) modifies CN1 lysine residues, doubling its catalytic efficiency (kcat/Km) for carnosine [9].
  • Loss of S-Nitrosylation: Reduced nitric oxide (NO) bioavailability in diabetes decreases S-nitrosylation of CN1’s Cys102 residue, which normally suppresses enzyme activity by 70% [9].Consequently, diabetic kidneys show 1.6–1.9-fold higher CN1 efficiency, depleting carnosine when it is most needed to counteract glycative stress [9].

Renal Cell Dysfunction

Carnosine deficiency exacerbates glucose-induced pathologies:

  • Podocytes and Mesangial Cells: High glucose (25 mM) increases fibronectin and collagen VI synthesis in podocytes and TGF-β secretion in mesangial cells. Carnosine (5–10 mM) reverses these effects by inhibiting ROS-glycative pathways [2] [4].
  • Tubular Epithelial Cells: Carnosine restores glycine N-methyltransferase (GNMT) expression, which regulates methylation reactions and suppresses fibrosis. GNMT knockdown abolishes carnosine’s protective effects [4].

Rationale for CN1 Inhibition as a Therapeutic Strategy

CN1 inhibition addresses two limitations of direct carnosine supplementation: rapid enzymatic degradation and poor tissue uptake. Carnostatine (SAN9812) emerges as a solution with compelling pharmacological properties:

Mechanism of Action

  • Potent Inhibition: Carnostatine competitively binds CN1’s active site with a Ki of 11 nM, exceeding endogenous substrate affinity [10].
  • Selectivity: At 10 µM, it shows no activity against 33 unrelated proteases, receptors, or transporters [10].
  • Synergy with Carnosine: Co-administration with carnosine in transgenic mice expressing human CN1 increases:
  • Plasma carnosine 40-fold (vs. carnosine alone).
  • Renal carnosine 100-fold (vs. untreated controls) [10].

Therapeutic Effects

Table 2: In Vivo Efficacy of Carnostatine in Human CN1-Expressing Mice

ParameterCarnosine AloneCarnostatine + CarnosineFold-Change
Plasma Carnosine2 µM80 µM40×
Renal Carnosine5 nmol/g tissue500 nmol/g tissue100×
Serum CN1 ActivityUnchangedSustained >80% inhibition

Data derived from [10]

  • Metabolic Stability: Subcutaneous carnostatine (30 mg/kg) achieves plasma concentrations >1.4 µM for 2+ hours, sufficient to maintain >80% CN1 inhibition [10].
  • Pathway Restoration: By preserving carnosine, CN1 inhibitors enhance its ability to:
  • Quench reactive carbonyl species (e.g., methylglyoxal) [1] [9].
  • Attenuate glucose-induced fibrosis via GNMT upregulation [4].

Clinical Translation

The CNDP1 (CTG)5 polymorphism serves as a natural "proof-of-concept": Low-CN1-activity genotypes correlate with reduced DN incidence, implying that pharmacological CN1 inhibition could mimic this protective phenotype [2] [10].

Properties

Product Name

Carnostatine

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

Molecular Formula

C10H16N4O4

Molecular Weight

256.26 g/mol

InChI

InChI=1S/C10H16N4O4/c11-2-1-8(15)9(16)14-7(10(17)18)3-6-4-12-5-13-6/h4-5,7-8,15H,1-3,11H2,(H,12,13)(H,14,16)(H,17,18)/t7-,8-/m0/s1

InChI Key

GQHVUCIIWBBKOY-YUMQZZPRSA-N

SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCN)O

Solubility

Soluble in DMSO

Synonyms

SAN-9812; SAN 9812; SAN9812; Carnostatine

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCN)O

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.